2-Amino-6-heptenoic Acid Hydrochloride
Description
Significance of Unnatural Amino Acids in Contemporary Chemical Synthesis and Biological Inquiry
Unnatural amino acids (UAAs) are amino acids that are not among the 20 common protein-forming amino acids found in nature. These compounds, which can be chemically synthesized or occur naturally without being incorporated into proteins, have become indispensable tools in modern chemical and biological research. sigmaaldrich.comcpcscientific.com Their significance stems from their vast structural diversity and functional versatility, which allows scientists to break the traditional limits of biochemistry. sigmaaldrich.com
In contemporary chemical synthesis, UAAs serve as crucial chiral building blocks and molecular scaffolds. sigmaaldrich.com Their unique side chains, backbones, or functional groups introduce novel chemical properties that can be exploited to create new materials and drugs. By replacing natural amino acids with UAAs in peptides, chemists can design peptidomimetics with enhanced properties such as improved stability against enzymatic degradation, increased potency, better oral absorption, and higher selectivity for biological targets. sigmaaldrich.comcpcscientific.com This has profound implications for drug development, where UAAs are integrated into therapeutic candidates to fine-tune their pharmacological profiles. bioascent.comnih.gov
In the realm of biological inquiry, UAAs are powerful molecular probes for investigating protein structure, function, and dynamics. sigmaaldrich.comresearchgate.net Incorporating UAAs with specific functionalities (like fluorescent tags or bio-orthogonal handles) into proteins allows researchers to study enzymatic mechanisms, protein-protein interactions, and cellular processes with high precision. researchgate.netnih.gov This ability to site-specifically modify proteins provides insights that are often unattainable with the standard set of 20 amino acids, thereby deepening the understanding of complex biological systems. sigmaaldrich.compitt.edu
Historical Context of α-Amino Acid Synthesis Methodologies Relevant to Alkenyl Derivatives
The synthesis of α-amino acids has been a central theme in organic chemistry for over a century. Classical methods, such as the Strecker synthesis (dating back to 1850) and the Gabriel synthesis, laid the foundational groundwork for accessing these vital molecules. bioascent.comyoutube.commasterorganicchemistry.com These early methods, while historically significant, often involve harsh conditions and the use of toxic reagents like cyanide. bioascent.com Over the years, these techniques have been refined to include asymmetric variations to control stereochemistry, a critical aspect for biological applications. bioascent.com
The development of methodologies for synthesizing α-amino acids with specific functionalities, such as alkenyl side chains, presented new challenges. nih.gov Alkenyl α-amino acids are not only found in nature but are also valuable synthetic intermediates due to the reactive nature of the double bond, which can undergo further transformations like dihydroxylation, cyclopropanation, and epoxidation. nih.govrsc.org A key challenge in their synthesis is the control of enantioselectivity and the prevention of undesirable isomerization of the double bond. nih.gov
To address these challenges, modern synthetic chemistry has produced more sophisticated and milder methods. One notable advancement is the use of transition metal catalysis, such as dirhodium(II) carboxylates combined with chiral acids, to facilitate highly enantioselective N–H insertion reactions of vinyldiazoacetates. rsc.orgthieme-connect.com This approach offers high yields and excellent enantioselectivity under neutral conditions. nih.gov Another practical method involves the reaction of alkenyl boronic acids with amines and α-keto acids, which provides direct, one-pot access to β,γ-unsaturated α-amino acids with high geometric purity. acs.org These advanced methodologies represent a significant leap forward, enabling the efficient and stereoselective preparation of complex alkenyl amino acid derivatives for various research applications. acs.org
Overview of 2-Amino-6-heptenoic Acid Hydrochloride as a Versatile Synthetic Intermediate
This compound is a prime example of an unnatural α-amino acid that serves as a versatile synthetic intermediate in advanced chemical research. As a hydrochloride salt, it offers improved stability and handling characteristics compared to its free base form. Its structure features a seven-carbon chain with an amino group at the α-position (C2) and a terminal double bond at the C6 position.
This bifunctional nature makes it a highly valuable building block. The α-amino acid moiety allows for its incorporation into peptide chains using standard peptide synthesis protocols, introducing a flexible seven-carbon tether into the resulting molecule. cpcscientific.com The terminal alkene group, on the other hand, serves as a reactive handle for a wide array of subsequent chemical modifications. This double bond can participate in reactions such as olefin metathesis, hydroboration-oxidation, epoxidation, and polymerization, enabling the synthesis of more complex and functionally diverse molecules.
The utility of this compound lies in its ability to bridge peptide chemistry with polymer and material science, or to be used in the construction of complex organic molecules and pharmacologically active agents. Its defined stereochemistry and dual functionality allow chemists to design and construct novel molecular architectures with precise control, making it a key component in the synthesis of specialized peptides, constrained cyclic structures, and unique molecular probes.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 89895-48-7 |
| Molecular Formula | C₇H₁₄ClNO₂ |
| Molecular Weight | 179.64 g/mol |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Vinyldiazoacetates |
| Glyoxylic acid |
| Pyruvic acid |
| (S)-α-methylbenzylamine |
| (S)-2-phenylglycinol |
| 5-Aminoisophthalic acid |
| 5-nitroisophthalic acid |
| 5-amino-2,4,6-triiodoisophthalic acid |
| Iopamidol |
| 2-Amino-6-chloropurine |
| 2-Amino-6-nitrobenzothiazole |
| 2-Amino-6-methylbenzothiazole |
| 2-amino-4,6-diphenylnicotinonitrile |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-aminohept-6-enoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-3-4-5-6(8)7(9)10;/h2,6H,1,3-5,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRPPHPKLBBNAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 6 Heptenoic Acid and Its Hydrochloride Salt
Classical Approaches to α-Amino Acid Synthesis Applied to 2-Amino-6-heptenoic Acid
Traditional methods for α-amino acid synthesis, while often yielding racemic products, provide a foundational understanding of the construction of the 2-Amino-6-heptenoic Acid backbone. These methods are generally robust and can be adapted to a variety of substrates.
Strecker Synthesis Variations
The Strecker synthesis is a venerable method for the preparation of α-amino acids, commencing with an aldehyde, ammonia (B1221849), and cyanide. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org In the context of 2-Amino-6-heptenoic Acid, the synthesis would theoretically start with 6-heptenal. The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid. masterorganicchemistry.comacs.org
The general mechanism involves the reaction of 6-heptenal with ammonia to form an imine, which is then attacked by a cyanide ion (from a source like potassium cyanide) to yield 2-amino-6-heptenenitrile. The final step is the hydrolysis of the nitrile group to a carboxylic acid, typically under acidic or basic conditions, which would then be followed by acidification to form the hydrochloride salt. masterorganicchemistry.com
Hypothetical Strecker Synthesis of 2-Amino-6-heptenoic Acid
| Step | Reactants | Intermediate/Product |
|---|---|---|
| 1 | 6-Heptenal, Ammonia (NH₃) | 6-Hepten-1-imine |
| 2 | 6-Hepten-1-imine, Potassium Cyanide (KCN) | 2-Amino-6-heptenenitrile |
| 3 | 2-Amino-6-heptenenitrile, Acid/Base Hydrolysis | 2-Amino-6-heptenoic Acid |
While this method is straightforward, it produces a racemic mixture of the amino acid, meaning both the (R) and (S) enantiomers are formed in equal amounts. wikipedia.org
Gabriel Synthesis and Phthalimide (B116566) Chemistry
The Gabriel synthesis offers an alternative route to primary amines and can be adapted for the synthesis of α-amino acids. wikipedia.org This method avoids the overalkylation often encountered with direct amination of alkyl halides. For the synthesis of 2-Amino-6-heptenoic Acid, a suitable starting material would be a 2-halo-6-heptenoic acid derivative, such as ethyl 2-bromo-6-heptenoate.
The synthesis begins with the N-alkylation of potassium phthalimide with the halogenated ester. quimicaorganica.org The phthalimide group serves as a protected form of the amine. Subsequent hydrolysis of the phthalimide, often with hydrazine (B178648) or acid, liberates the primary amine. wikipedia.org This is followed by hydrolysis of the ester group to yield the carboxylic acid.
General Steps in a Gabriel Synthesis Adaptation
| Step | Description |
|---|---|
| 1 | N-Alkylation of potassium phthalimide with a 2-bromo-6-heptenoate ester. |
| 2 | Hydrolysis of the phthalimide group to reveal the primary amine. |
| 3 | Hydrolysis of the ester group to form the carboxylic acid. |
Similar to the Strecker synthesis, the Gabriel synthesis, in its standard form, results in a racemic product.
Alkylation of Glycine (B1666218) Equivalents
A powerful and versatile method for the synthesis of α-amino acids involves the alkylation of glycine equivalents. nih.gov This approach utilizes a glycine molecule where the α-carbon has been rendered nucleophilic, allowing for the introduction of various side chains. A common strategy employs a Schiff base of a glycine ester, often complexed to a metal like Ni(II), to facilitate deprotonation and subsequent alkylation. nih.govnih.gov
For the synthesis of 2-Amino-6-heptenoic Acid, the glycine Schiff base complex would be treated with a strong base to form a nucleophilic enolate. This enolate is then reacted with an appropriate alkylating agent, such as 5-bromo-1-pentene (B141829) or 5-iodo-1-pentene, to introduce the desired pentenyl side chain. nih.gov Subsequent hydrolysis of the Schiff base and ester groups yields the target amino acid.
The use of chiral auxiliaries in the Schiff base ligand can lead to stereoselective alkylation, offering a pathway to enantiomerically enriched products. nih.gov
Stereoselective Synthesis of Enantiopure 2-Amino-6-heptenoic Acid
The biological activity of α-amino acids is highly dependent on their stereochemistry. Therefore, methods that allow for the synthesis of a single enantiomer are of significant importance.
Chiral Pool Synthesis Strategies Utilizing Natural Precursors
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. researchgate.net Naturally occurring amino acids are excellent candidates for this approach.
Enantiomerically pure 2-Amino-6-heptenoic Acid can be synthesized from other natural amino acids. For instance, L-glutamic acid is a common starting material in chiral pool synthesis. A multi-step sequence can be envisioned where the carboxylic acid side chain of a protected L-glutamic acid derivative is modified and extended to introduce the terminal double bond, while preserving the stereochemistry at the α-carbon. This might involve reduction of the side-chain carboxyl group, conversion to a leaving group, and subsequent alkylation or olefination reactions.
Another potential chiral precursor is L-pyroglutamic acid, a derivative of L-glutamic acid. Its rigid cyclic structure can provide a scaffold for stereocontrolled transformations. The lactam ring can be opened and the resulting side chain can be elaborated to introduce the 6-heptenoic moiety.
While specific, detailed procedures for the synthesis of 2-Amino-6-heptenoic Acid from these exact precursors are not readily found in broad literature, the principles of chiral pool synthesis suggest these are viable and logical pathways that align with established synthetic strategies for creating novel amino acids from natural ones.
Functional Group Interconversion in Chiral Pool Synthesis
Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiopure natural products as starting materials. nih.gov Proteinogenic α-amino acids are a prime example of such starting materials, offering their inherent chirality for the synthesis of more complex, non-natural amino acids. researchgate.net The synthesis of 2-amino-6-heptenoic acid can be envisioned starting from a natural amino acid, such as L-glutamic acid or L-lysine, through a series of functional group interconversions.
The general approach involves modifying the side chain of the starting amino acid while preserving the stereochemistry at the α-carbon. researchgate.net For instance, starting from a protected L-glutamic acid derivative, the side-chain carboxylic acid can be selectively reduced to an alcohol, converted to a leaving group (e.g., a tosylate or halide), and then used in a carbon-carbon bond-forming reaction, such as a cuprate (B13416276) addition or a Grignard reaction with a suitable three-carbon fragment, to extend the chain. Subsequent steps would involve introducing the terminal double bond, for example, via an elimination reaction. This strategy hinges on the orthogonal reactivity of the amino and carboxylic acid functions, which can be selectively protected and deprotected throughout the synthetic sequence. researchgate.net
Asymmetric Catalysis for α-Amino Acid Scaffolds
Asymmetric catalysis offers a powerful alternative for creating chiral molecules from prochiral precursors, avoiding the limitations of substrate availability in chiral pool synthesis. nih.gov This approach involves the use of a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.
Organocatalysis employs small, metal-free organic molecules to catalyze asymmetric transformations. rsc.org This field has grown rapidly, providing environmentally benign alternatives to metal-based catalysts. acs.org The synthesis of α-amino acids can be achieved through various organocatalytic reactions, such as Mannich, Strecker, and Ugi reactions. rsc.org
One notable approach is the biomimetic enantioselective transamination of α-keto esters. acs.orgnih.gov Inspired by the enzymatic transamination process that uses pyridoxal (B1214274) phosphate (B84403), chemists have developed chiral pyridoxamine (B1203002) mimics that can catalyze the conversion of an α-keto acid precursor of 2-amino-6-heptenoic acid to the desired amino acid with high enantioselectivity. acs.org Another strategy involves the Michael addition of nucleophiles to α,β-unsaturated aldehydes, catalyzed by chiral diarylprolinol silyl (B83357) ethers, which can be used to construct α,α-disubstituted α-amino acid derivatives. acs.org
| Organocatalytic Method | Catalyst Type | Precursor Type | Key Transformation | Ref |
| Biomimetic Transamination | Chiral Quaternary Ammonium (B1175870) Arenecarboxylates | α-Keto Ester | Conversion of Ketone to Amine | nih.gov |
| Michael Addition | Diarylprolinol Silyl Ethers | Racemic Oxazolone & α,β-Unsaturated Aldehyde | Nucleophilic addition to form C-C bond | acs.org |
| Ugi Reaction | Chiral Phosphoric Acid | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Multicomponent reaction to form α-amido amides | rsc.org |
Transition metal catalysis is a cornerstone of asymmetric synthesis. nih.gov Asymmetric hydrogenation, in particular, is a highly efficient method for producing chiral compounds. This technique typically involves the hydrogenation of a prochiral olefin or imine using a chiral transition metal complex, often based on rhodium, ruthenium, or iridium. mdpi.comscilit.com
For the synthesis of 2-amino-6-heptenoic acid, a suitable precursor would be a dehydroamino acid derivative. The double bond of this precursor is hydrogenated in the presence of a chiral catalyst, such as a Rh(I) complex with a chiral diphosphine ligand (e.g., DIPAMP or BINAP), to establish the stereocenter at the α-carbon with high enantiomeric excess. The stereochemical outcome is determined by the coordination of the substrate to the chiral metal complex prior to hydrogen delivery. mdpi.com Amino acids themselves can also serve as chiral ligands in transition metal catalysts for reactions like asymmetric transfer hydrogenation (ATH), where a hydrogen donor molecule is used instead of H₂ gas. mdpi.comresearchgate.net
| Metal Catalyst | Common Ligands | Substrate Type | Application | Ref |
| Rhodium (Rh) | Chiral Diphosphines (e.g., DIPAMP, DuPhos) | Dehydroamino acids | Asymmetric Hydrogenation | mdpi.com |
| Ruthenium (Ru) | TsDPEN | Aromatic Ketones | Asymmetric Transfer Hydrogenation | researchgate.net |
| Iridium (Ir) | N-Heterocyclic Carbenes (NHCs), Amino Acids | Ketones | Asymmetric Transfer Hydrogenation | mdpi.com |
Dynamic Kinetic Resolution Methods
Dynamic kinetic resolution (DKR) is a powerful technique that overcomes the 50% theoretical yield limit of traditional kinetic resolution. It combines the enantioselective reaction of one enantiomer from a racemic mixture with the simultaneous in-situ racemization of the unreactive enantiomer. princeton.edu This allows for the theoretical conversion of 100% of the starting racemic material into a single, desired enantiomer. royalsocietypublishing.org
Enzymes are highly efficient and stereoselective catalysts, making them ideal for kinetic resolutions. In an enzymatic DKR process, an enzyme selectively transforms one enantiomer of a racemic substrate, while the remaining, unreacted enantiomer is continuously racemized by a second catalyst. nih.gov This approach has been successfully applied to the industrial production of chiral amino acids. nih.govresearchgate.net
A common strategy involves the use of stereoselective amino acid amidases or d-aminopeptidases. nih.govdntb.gov.ua For example, a racemic amide of 2-amino-6-heptenoic acid could be subjected to an L-specific amidase. The enzyme would selectively hydrolyze the L-amide to the L-amino acid. Simultaneously, an α-amino-ε-caprolactam racemase could be used to convert the unreacted D-amide back into the racemic mixture, providing more L-amide substrate for the hydrolase. nih.govresearchgate.net
| Enzyme Class | Racemization Catalyst | Substrate | Product | Ref |
| D-Aminopeptidase | α-Amino-ε-caprolactam racemase | L- and D-amino acid amides | D-amino acid | nih.gov |
| L-Amino acid amidase | α-Amino-ε-caprolactam racemase | L- and D-amino acid amides | L-amino acid | nih.gov |
| Hydantoinase | Chemical racemization or Hydantoin racemase | Hydantoins | N-carbamoyl-α-amino acids | researchgate.netresearchgate.net |
Chemo-enzymatic DKR combines the selectivity of an enzyme with the efficiency of a chemical racemization catalyst. researchgate.net This dual approach leverages the strengths of both biocatalysis and traditional chemical catalysis. nih.gov Many DKR processes involve the combination of an enantioselective enzyme, often a lipase (B570770) or protease, with a metal-based racemization catalyst. researchgate.net
For the synthesis of α-amino esters, a DKR methodology can be applied to racemic α-halo esters. acs.org An enantioselective enzymatic hydrolysis, for instance using a lipase, resolves the mixture, while a chemical agent facilitates the racemization of the unreacted enantiomer. princeton.edu Another chemo-enzymatic method involves the combination of an (R)-selective amino acid oxidase with a chemical reducing agent like a borane-ammonia complex for the deracemization of racemic amino acids. researchgate.net These combined chemical and enzymatic syntheses are pivotal for producing various amino acids and their derivatives. nih.govnih.gov
Chiral Auxiliary-Mediated Synthesis
The asymmetric synthesis of 2-amino-6-heptenoic acid relies heavily on the use of chiral auxiliaries to control the stereochemical outcome at the α-carbon. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent reaction diastereoselectively, after which it can be removed and ideally recycled. wikipedia.orgsigmaaldrich.com This strategy is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. sigmaaldrich.comchimia.ch
For the synthesis of α-amino acids like 2-amino-6-heptenoic acid, Evans oxazolidinones and camphorsultams are among the most effective chiral auxiliaries. The general approach involves the following steps:
Acylation: The chiral auxiliary, such as an oxazolidinone, is first acylated with a suitable carboxylic acid derivative. This is typically achieved by deprotonating the auxiliary with a strong base like n-butyllithium followed by reaction with an acyl chloride. wikipedia.org
Asymmetric Alkylation: The resulting N-acyl auxiliary serves as a chiral glycine equivalent. The enolate is generated using a base (e.g., lithium diisopropylamide or sodium hexamethyldisilazide) and then alkylated with an appropriate electrophile. For 2-amino-6-heptenoic acid, the electrophile would be a 5-halopent-1-ene, such as 5-bromo-1-pentene. The steric bulk of the chiral auxiliary directs the incoming alkyl group to one face of the enolate, establishing the desired stereocenter.
Cleavage: The final step involves the hydrolytic cleavage of the auxiliary from the newly formed amino acid derivative. This is often accomplished under mild basic (e.g., lithium hydroxide) or acidic conditions, which liberates the chiral amino acid and recovers the auxiliary. wikipedia.org
The choice of auxiliary and reaction conditions can be tailored to produce either the (R)- or (S)-enantiomer of the target amino acid with high diastereoselectivity.
Table 1: Common Chiral Auxiliaries in Amino Acid Synthesis
| Chiral Auxiliary | Key Features | Typical Application |
|---|---|---|
| Evans Oxazolidinones | Readily available from amino alcohols; provide high levels of stereocontrol in alkylation and aldol (B89426) reactions. wikipedia.org | Asymmetric alkylation of N-acyloxazolidinones to form α-substituted carboxylic acids. |
| Camphorsultams | Highly crystalline derivatives; excellent stereocontrol. | Used in the synthesis of α-amino acids and other chiral compounds. |
| Pseudoephedrine | Can be used as a chiral auxiliary for the asymmetric alkylation of glycine enolates. sigmaaldrich.com | Asymmetric synthesis of α-amino acids. |
Protecting Group Strategies for the Amino and Carboxyl Functionalities
Protecting groups are essential in the synthesis and derivatization of amino acids to prevent unwanted side reactions at the reactive amino and carboxyl termini. biosynth.com The selection of these groups is governed by the principle of orthogonality, which dictates that each protecting group can be removed under specific conditions without affecting the others. biosynth.comiris-biotech.de
Fmoc Protection Schemes
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly for the temporary protection of α-amino groups. iris-biotech.de It is introduced by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.
The key feature of the Fmoc group is its lability to bases. chimia.ch It is typically removed using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.dechimia.ch This cleavage is rapid and occurs under mild conditions that leave acid-labile protecting groups, such as tert-butyl (tBu) esters or Boc groups, intact. iris-biotech.dechimia.ch This orthogonality is the basis of the widely used Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS). iris-biotech.de Several Fmoc-protected derivatives of 2-amino-6-heptenoic acid are commercially available for this purpose. wuxiapptec.comwuxiapptec.comachemblock.com
Boc Protection Strategies
The tert-butoxycarbonyl (Boc) group is another widely used protecting group for the α-amino function. It is typically installed by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. organic-chemistry.org
In contrast to the Fmoc group, the Boc group is stable to basic conditions but is readily cleaved by strong acids. biosynth.comorganic-chemistry.org Anhydrous acids such as trifluoroacetic acid (TFA) are commonly used for its removal. iris-biotech.deorganic-chemistry.org This chemical property makes the Boc group complementary to the Fmoc group. The Boc/Bn (benzyl) protection scheme, where side chains are protected as benzyl (B1604629) ethers or esters, is a classic strategy in peptide synthesis, although it is considered quasi-orthogonal as both groups are removed by acid, albeit of different strengths. biosynth.com Boc-protected enantiomers of 2-amino-6-heptenoic acid are available for use in these synthetic schemes. bldpharm.comachemblock.comfluorochem.co.uk
Table 2: Comparison of Fmoc and Boc Protecting Groups
| Feature | Fmoc Group | Boc Group |
|---|---|---|
| Structure | 9-fluorenylmethyloxycarbonyl | tert-butoxycarbonyl |
| Cleavage Condition | Base-labile (e.g., 20% Piperidine in DMF) iris-biotech.de | Acid-labile (e.g., Trifluoroacetic Acid) organic-chemistry.org |
| Stability | Stable to acids. chimia.ch | Stable to bases and nucleophiles. organic-chemistry.org |
| Primary Use | α-Amino protection in Fmoc/tBu SPPS. iris-biotech.de | α-Amino protection in Boc/Bn SPPS. biosynth.com |
Orthogonal Protection for Selective Derivatization
Orthogonal protection allows for the selective deprotection and modification of one functional group in the presence of others. iris-biotech.de This is crucial for synthesizing complex peptides or selectively derivatizing the amino acid. For 2-amino-6-heptenoic acid, a typical orthogonal strategy would involve:
N-α-Fmoc protection: Protects the alpha-amino group.
Carboxyl protection as a tert-butyl (tBu) ester: Protects the C-terminus.
With this scheme, the Fmoc group can be removed with piperidine to allow for N-terminal chain elongation, while the tBu ester remains intact. Conversely, the tBu ester can be cleaved with TFA without affecting the Fmoc group, enabling C-terminal modification. iris-biotech.de Further orthogonality can be introduced by using other protecting groups, such as the allyloxycarbonyl (Alloc) group, which is removed by palladium catalysis, allowing for even more complex synthetic transformations.
Formation of the Hydrochloride Salt
The final step in many synthetic routes is the formation of the hydrochloride salt of the amino acid. This enhances the compound's stability and water solubility, making it easier to handle and purify.
Acidic Cleavage of Protected Precursors
The formation of 2-amino-6-heptenoic acid hydrochloride is often integrated with the final deprotection step. pharmaffiliates.com When a precursor protected with acid-labile groups (such as Boc on the amine or a tBu ester on the carboxyl group) is used, treatment with a strong acid serves a dual purpose.
A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or diethyl ether can be used to simultaneously cleave the protecting groups and protonate the newly liberated free amine, causing the hydrochloride salt to precipitate. Alternatively, if TFA is used for deprotection, the resulting trifluoroacetate (B77799) salt can be converted to the hydrochloride salt through salt exchange or by dissolving the free base (obtained after neutralization) in a solution containing HCl. sigmaaldrich.comthermofisher.com During acid-mediated deprotection, reactive cationic species are generated, which can cause side reactions. To prevent this, "scavengers" such as water, triisopropylsilane (B1312306) (TIS), or thioanisole (B89551) are typically added to the cleavage mixture to trap these reactive intermediates. sigmaaldrich.com
Purification Techniques for the Hydrochloride Salt
The purification of this compound is a critical step to ensure the final product meets the required specifications for its intended applications, particularly in research and as a building block in the synthesis of more complex molecules. The primary goal of purification is the removal of unreacted starting materials, byproducts from the synthesis, and any other impurities. Common techniques employed for the purification of amino acid hydrochlorides include recrystallization and chromatographic methods.
Recrystallization is a widely used technique for the purification of solid compounds. The selection of an appropriate solvent system is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For amino acid hydrochlorides, which are salts, polar solvents are generally more effective. The presence of the hydrochloride salt increases the polarity of the molecule compared to the free amino acid.
Commonly considered solvents for the recrystallization of amino acid hydrochlorides include aqueous solutions, lower alcohols (such as methanol (B129727), ethanol, and isopropanol), or mixtures of these with other organic solvents. The process typically involves dissolving the crude hydrochloride salt in a minimal amount of a suitable hot solvent, followed by slow cooling to induce the formation of crystals. The purity of the resulting crystals is often significantly higher than that of the crude material. The efficiency of recrystallization can be influenced by factors such as the cooling rate, agitation, and the presence of seed crystals.
Chromatographic techniques offer an alternative and often more powerful method for purification, especially when dealing with complex mixtures or when very high purity is required. Ion-exchange chromatography is particularly well-suited for the purification of amino acids and their salts. In this method, the crude this compound solution is passed through a column packed with a solid resin that has charged functional groups. The amino acid hydrochloride, being positively charged, will bind to a cation-exchange resin. Impurities can then be washed away with a suitable buffer, and the pure compound can be eluted by changing the pH or ionic strength of the eluent.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is another powerful chromatographic technique that can be employed. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. While underivatized amino acids can be challenging to retain on standard reversed-phase columns due to their high polarity, the hydrochloride salt may exhibit different chromatographic behavior. Furthermore, derivatization of the amino group can be performed to increase its hydrophobicity, thereby improving its retention and separation on a reversed-phase column.
Below is an interactive data table summarizing the potential purification techniques for this compound.
| Purification Technique | Principle | Key Parameters | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Solvent selection, cooling rate, concentration. | Cost-effective, scalable. | May not be effective for removing impurities with similar solubility profiles. |
| Ion-Exchange Chromatography | Separation based on the reversible interaction between the charged amino acid hydrochloride and a charged stationary phase. | Resin type (cation/anion exchange), pH, ionic strength of the eluent. | High selectivity and capacity for charged molecules. | Can be more time-consuming and require specialized equipment compared to recrystallization. |
| Reversed-Phase HPLC | Separation based on hydrophobicity. | Stationary phase, mobile phase composition, gradient elution. | High resolution and sensitivity. | May require derivatization for highly polar compounds, can be costly for large-scale purification. |
Large-Scale Synthesis Considerations and Process Optimization
The transition from laboratory-scale synthesis to large-scale industrial production of 2-Amino-6-heptenoic Acid and its hydrochloride salt requires careful consideration of various factors to ensure a safe, efficient, and economically viable process. Process optimization is key to maximizing yield, minimizing costs, and reducing the environmental impact of the manufacturing process.
Key areas for process optimization include the selection of starting materials, reaction conditions, and work-up procedures. The choice of raw materials should be based on cost, availability, and safety. Reaction parameters such as temperature, pressure, reaction time, and catalyst loading need to be fine-tuned to achieve the highest possible conversion and selectivity. The use of statistical methods like Design of Experiments (DoE) can be instrumental in systematically optimizing these parameters.
Furthermore, the development of a robust and scalable work-up and purification protocol is essential. This includes efficient methods for product isolation and purification that can be implemented in a manufacturing setting. The goal is to minimize the number of operational steps and the use of hazardous or environmentally persistent solvents.
Scaling up the synthesis of a specialty chemical like this compound from the laboratory to an industrial scale presents several challenges. These challenges can be broadly categorized into chemical, engineering, and safety aspects.
Chemical Challenges:
Reaction Kinetics and Thermodynamics: Reactions that are well-behaved on a small scale may exhibit different behavior in large reactors due to changes in surface-area-to-volume ratios, which can affect heat and mass transfer. Exothermic reactions, in particular, require careful management to prevent thermal runaways.
Impurity Profile: The impurity profile of the product can change upon scale-up. Minor side reactions that were insignificant in the lab may become significant at a larger scale, leading to difficulties in purification and potentially affecting the final product quality.
Reagent and Solvent Effects: The choice of reagents and solvents may need to be reconsidered for large-scale production based on factors such as cost, safety, and environmental impact.
Engineering Challenges:
Heat and Mass Transfer: Efficient mixing and heat transfer are crucial for maintaining consistent reaction conditions and preventing the formation of localized hot spots. The design of the reactor and agitation system plays a critical role in this regard.
Product Isolation and Handling: The methods used for product isolation in the lab, such as filtration or evaporation, may not be directly transferable to a large-scale process. The physical properties of the product, such as crystal size and morphology, can also impact its handling and processing.
Safety and Regulatory Challenges:
Process Safety: A thorough hazard and operability (HAZOP) study is necessary to identify and mitigate potential safety risks associated with the large-scale process. This includes considerations for the handling of flammable solvents, corrosive reagents, and potentially hazardous intermediates.
Regulatory Compliance: The manufacturing process must comply with relevant regulatory standards, such as Good Manufacturing Practices (GMP), if the compound is intended for pharmaceutical applications.
The following table outlines some of the key challenges in the industrial scale-up of this compound synthesis.
| Challenge Category | Specific Challenge | Mitigation Strategies |
| Chemical | Control of exothermic reactions | Use of jacketed reactors, controlled addition of reagents, use of a less exothermic synthetic route. |
| Changes in impurity profile | In-process controls, development of robust purification methods, understanding of side-reaction mechanisms. | |
| Engineering | Inefficient heat and mass transfer | Proper reactor design, optimization of agitation speed and impeller design, use of process analytical technology (PAT). |
| Difficulties in product isolation | Development of scalable crystallization and filtration processes, control of particle size distribution. | |
| Safety & Regulatory | Potential for thermal runaway | Detailed process safety assessment, implementation of emergency shutdown procedures. |
| Adherence to regulatory standards | Process validation, documentation, and quality control in line with regulatory requirements. |
The economic viability and environmental sustainability of the production process are paramount for any specialty chemical. A comprehensive analysis of these aspects is crucial for the long-term success of manufacturing this compound.
Economic Aspects: The cost of production is a major driver in the commercialization of a chemical. Key factors influencing the economics of the process include:
Energy Consumption: Chemical processes, particularly those involving heating, cooling, and distillation, can be energy-intensive. Optimizing energy usage can lead to significant cost savings.
Capital Investment: The cost of building and equipping a manufacturing facility represents a substantial upfront investment.
Labor Costs: The cost of skilled labor to operate and maintain the production facility is another important factor.
Environmental Aspects: The environmental impact of chemical manufacturing is coming under increasing scrutiny. Green chemistry principles should be integrated into the process design to minimize the environmental footprint. Key environmental considerations include:
Solvent Selection: The use of hazardous and volatile organic solvents should be minimized or replaced with greener alternatives where possible.
Waste Generation: The amount of waste generated per kilogram of product (E-factor) is a key metric of the environmental performance of a process. Efforts should be made to reduce waste through high-yield reactions and recycling of solvents and catalysts.
Energy Efficiency: Reducing energy consumption not only lowers costs but also decreases the carbon footprint of the process.
Atom Economy: The concept of atom economy, which measures the efficiency with which atoms from the starting materials are incorporated into the final product, is a useful tool for designing more sustainable synthetic routes.
The table below summarizes the key economic and environmental considerations for the production of this compound.
| Aspect | Key Consideration | Potential for Improvement |
| Economic | Cost of raw materials | Sourcing from competitive suppliers, exploring alternative synthetic routes with cheaper starting materials. |
| Overall process yield | Optimization of reaction conditions, minimizing side reactions and product loss during work-up. | |
| Energy consumption | Use of energy-efficient equipment, process intensification to reduce reaction times and temperatures. | |
| Environmental | Use of hazardous solvents | Replacement with greener solvents (e.g., water, ethanol), solvent recycling. |
| Generation of chemical waste | Development of high-atom-economy reactions, recycling of byproducts where feasible. | |
| Carbon footprint | Improving energy efficiency, use of renewable energy sources. |
Applications in Advanced Organic Synthesis
Building Block for Complex Molecule Construction
The dual functionality of 2-amino-6-heptenoic acid hydrochloride makes it an ideal starting material for synthesizing intricate molecules. The carboxylic acid and amino group can participate in standard peptide coupling reactions, while the terminal alkene offers a handle for carbon-carbon bond formation and functional group interconversion.
Incorporation into Peptide and Peptidomimetic Structures
As a non-canonical amino acid, 2-amino-6-heptenoic acid can be incorporated into peptide chains to introduce unique structural and functional properties. Standard solid-phase peptide synthesis (SPPS) or solution-phase methods can be employed, typically using the Fmoc-protected version of the amino acid. The presence of the terminal alkene in the side chain allows for post-synthetic modification of the peptide, enabling the attachment of labels, cross-linking agents, or other functional moieties.
Furthermore, this amino acid is a precursor for peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. The alkene side chain can be used to create novel backbone structures or side-chain linkages that are not found in natural peptides. Heterocyclic scaffolds, such as azoles and piperazine (B1678402) derivatives, are often used in peptidomimetic design and can serve as amide bond bioisosteres.
Synthesis of Macrocyclic Compounds
Macrocycles are of significant interest in drug discovery due to their ability to bind to challenging biological targets. 2-Amino-6-heptenoic acid is a key building block for synthesizing peptide-based macrocycles. The terminal alkene is particularly suited for ring-closing metathesis (RCM), a powerful reaction for forming large rings. By incorporating this amino acid into a linear peptide precursor, RCM can be used to cyclize the peptide by forming a new double bond between the side chain and another alkenyl group within the molecule. This strategy provides a straightforward route to conformationally constrained cyclic peptides.
Precursor for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products. The functional groups in 2-amino-6-heptenoic acid can be utilized to construct various heterocyclic systems. For example, the amino group can act as a nucleophile in intramolecular cyclization reactions. After functionalization of the alkene (e.g., via epoxidation or dihydroxylation), the resulting intermediate can undergo cyclization with the amine to form piperidine (B6355638) or other nitrogen-containing rings. Additionally, the alkene can participate in cycloaddition reactions to build more complex heterocyclic frameworks.
Functionalization of the Alkene Moiety
The terminal alkene is a key reactive site in this compound, allowing for a wide array of synthetic transformations. These reactions can be used to introduce new functional groups and build molecular complexity.
Olefin Metathesis Reactions
Olefin metathesis is a versatile tool for forming carbon-carbon double bonds. As mentioned, Ring-Closing Metathesis (RCM) is a primary application for this compound in the synthesis of macrocycles. In addition to RCM, the terminal alkene can undergo Cross-Metathesis (CM) with other olefins. This reaction allows for the extension of the side chain and the introduction of various functional groups, creating more complex and diverse amino acid derivatives for incorporation into peptides or other synthetic targets.
Table 1: Olefin Metathesis Reactions Involving 2-Amino-6-heptenoic Acid Derivatives
| Reaction Type | Description | Potential Product |
| Ring-Closing Metathesis (RCM) | Intramolecular reaction to form a cyclic compound. Requires a second alkene within the same molecule. | Macrocyclic peptides, cyclic compounds. |
| Cross-Metathesis (CM) | Intermolecular reaction with a different alkene to form a new, longer-chain alkene. | Modified amino acids with extended or functionalized side chains. |
Hydrofunctionalization Reactions
Hydrofunctionalization reactions involve the addition of a hydrogen atom and another fragment (X) across the double bond. These reactions are highly valuable for converting the terminal alkene into other functional groups with high regioselectivity.
Hydroboration-Oxidation : This two-step process converts the terminal alkene into a primary alcohol with anti-Markovnikov selectivity. wikipedia.orgbyjus.comlibretexts.org The resulting hydroxyl group can be further functionalized, for example, by oxidation to an aldehyde or carboxylic acid, or used in ether or ester formation. This reaction proceeds via a syn addition of the hydrogen and boron atoms across the double bond. libretexts.org
Wacker Oxidation : The Wacker-Tsuji oxidation transforms the terminal alkene into a methyl ketone (Markovnikov selectivity) using a palladium catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org This provides a method to introduce a carbonyl group into the side chain, which can then be used in a variety of subsequent reactions like aldol (B89426) condensations or reductive aminations.
Hydroamination : The addition of an N-H bond across the alkene can introduce a second amino group into the molecule. This reaction can be catalyzed to proceed with either Markovnikov or anti-Markovnikov selectivity, leading to the formation of either a branched or linear diamine structure, respectively. acs.orgwikipedia.orgnih.gov Radical-based methods often favor anti-Markovnikov addition. rsc.orgnih.gov
Hydrohalogenation : The addition of hydrogen halides (e.g., HBr, HCl) across the double bond yields a terminal alkyl halide. ausetute.com.au Following Markovnikov's rule, the halogen adds to the more substituted carbon, but under radical conditions (with HBr and peroxides), anti-Markovnikov addition occurs, placing the halogen on the terminal carbon. chemistrysteps.comleah4sci.comcurlyarrows.com
Table 2: Summary of Hydrofunctionalization Reactions of the Alkene Moiety
| Reaction | Reagents | Product Functional Group | Regioselectivity |
| Hydroboration-Oxidation | 1. BH₃•THF; 2. H₂O₂, NaOH | Primary Alcohol (-CH₂OH) | Anti-Markovnikov wikipedia.orglibretexts.org |
| Wacker Oxidation | PdCl₂, CuCl₂, O₂, H₂O | Methyl Ketone (-C(O)CH₃) | Markovnikov libretexts.orgwikipedia.org |
| Hydroamination | Various catalysts | Amine (-NH₂) | Catalyst dependent acs.orgwikipedia.org |
| Hydrohalogenation | H-X (e.g., HBr) | Alkyl Halide (-CH(X)CH₃) | Markovnikov ausetute.com.auchemistrysteps.com |
| Radical Hydrobromination | HBr, Peroxides | Terminal Alkyl Halide (-CH₂CH₂Br) | Anti-Markovnikov curlyarrows.com |
Halogenation and Subsequent Transformations
The terminal alkene in this compound is susceptible to halogenation, opening pathways to a variety of subsequent transformations. The reaction conditions can be tuned to favor either addition to the double bond or allylic halogenation.
Electrophilic Addition: Treatment with molecular halogens (e.g., Br₂ or Cl₂) typically results in the anti-addition across the double bond, yielding the corresponding 6,7-dihalo-2-aminoheptanoic acid derivative. This reaction proceeds through a cyclic halonium ion intermediate.
Radical Halogenation: Allylic halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. rsc.orgrsc.org This selectively installs a halogen at the C-5 position, which is allylic to the double bond. The choice between NBS for radical bromination and molecular chlorine for what can result in an ionic allylic chlorination depends on the desired outcome and the potential for competing side reactions. rsc.org
These halogenated derivatives are valuable intermediates. The dihalides can undergo dehydrohalogenation to form alkynes, while the allylic halides are excellent substrates for nucleophilic substitution reactions, enabling the introduction of various functional groups and the extension of the carbon skeleton. rsc.orgrsc.org
Table 1: Representative Halogenation Reactions of Unsaturated Amino Acid Derivatives
| Reaction Type | Reagent(s) | Typical Position of Halogenation on 2-Amino-6-heptenoic Acid Backbone | Primary Product |
|---|---|---|---|
| Electrophilic Addition | Br₂ in CCl₄ | C-6 and C-7 | 2-Amino-6,7-dibromoheptanoic acid derivative |
| Electrophilic Addition | Cl₂ in CH₂Cl₂ | C-6 and C-7 | 2-Amino-6,7-dichloroheptanoic acid derivative |
| Radical Allylic Halogenation | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | C-5 | 2-Amino-5-bromo-6-heptenoic acid derivative |
Epoxidation and Diol Formation
The terminal double bond of this compound can be readily converted into an epoxide, a versatile three-membered ring intermediate. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).
The resulting epoxide, a 2-amino-6,7-epoxyheptanoic acid derivative, is a key precursor for the synthesis of diols. The epoxide ring can be opened under either acidic or basic conditions to yield a 1,2-diol (specifically, a 2-amino-6,7-dihydroxyheptanoic acid derivative).
Acid-catalyzed hydrolysis: This process typically results in the nucleophilic attack of water at the more substituted carbon of the protonated epoxide, although for a terminal epoxide, the regioselectivity is less pronounced.
Base-catalyzed hydrolysis: This reaction proceeds via an Sₙ2 mechanism, with the hydroxide (B78521) ion attacking the less sterically hindered terminal carbon of the epoxide.
Enzymatic methods using unspecific peroxygenases (UPOs) also represent a green alternative for the epoxidation of terminal alkenes. mdpi.comcsic.es These biocatalysts can exhibit high selectivity for the terminal double bond. mdpi.com The subsequent hydrolysis of the enzymatically formed epoxide leads to the corresponding diol. The synthesis of diols from amino acids can also be achieved through biosynthetic pathways involving hydroxylase and deaminase enzymes. nih.gov
Table 2: Epoxidation and Diol Formation from a Terminal Alkene
| Reaction | Typical Reagents/Conditions | Intermediate/Product |
|---|---|---|
| Epoxidation | m-CPBA in CH₂Cl₂ | 2-Amino-6,7-epoxyheptanoic acid derivative |
| Acid-Catalyzed Ring Opening | Dilute H₂SO₄, H₂O | 2-Amino-6,7-dihydroxyheptanoic acid |
| Base-Catalyzed Ring Opening | NaOH, H₂O | 2-Amino-6,7-dihydroxyheptanoic acid |
Derivatization of the Amino and Carboxyl Groups
The amino and carboxyl functionalities of this compound provide classical handles for derivatization, allowing its incorporation into larger molecules and the modulation of its physicochemical properties.
Amide Bond Formation in Peptide Synthesis
As an α-amino acid, this compound can be incorporated into peptide chains through standard amide bond formation protocols. youtube.com This process involves the coupling of the carboxylic acid group of one amino acid with the amino group of another. To achieve selective bond formation and prevent unwanted side reactions or polymerization, protecting group strategies are typically necessary. wikipedia.org
The amino group is commonly protected with groups like tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The carboxylic acid is then activated using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC), N,N'-diisopropylcarbodiimide (DIC), or uronium-based reagents like HATU. fishersci.co.ukorganic-chemistry.org This activated species then reacts with the free amino group of another amino acid to form the peptide bond. nih.gov Recent advancements have also explored peptide synthesis using unprotected amino acids with specific coupling reagents like ynamides to minimize epimerization. chemrxiv.orgchemrxiv.orgnih.gov
The presence of the terminal alkene in the side chain is generally compatible with many standard coupling conditions, making 2-Amino-6-heptenoic acid a useful non-canonical amino acid for introducing a reactive handle into peptides for subsequent modification.
Esterification and Etherification Reactions
Esterification: The carboxyl group of this compound can be readily converted to an ester. A common and efficient method is the Fischer esterification, involving reaction with an alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis. google.com Another mild and effective method involves reacting the amino acid with an alcohol in the presence of trimethylchlorosilane, which generates HCl in situ to catalyze the reaction and also acts as a water scavenger. nih.gov These ester derivatives are often used to protect the carboxylic acid during reactions involving the amino group or to enhance the compound's solubility in organic solvents.
Etherification: While direct etherification of the carboxylic acid is not a standard reaction, the terminal alkene provides a handle for introducing ether functionalities into the side chain. For instance, after conversion to the corresponding diol as described in section 3.2.4, the hydroxyl groups can be subjected to Williamson ether synthesis or other etherification protocols.
Table 3: Common Derivatization of Amino and Carboxyl Groups
| Functional Group | Reaction | Reagents | Product Type |
|---|---|---|---|
| Amino Group | Amide Bond Formation | Activated Carboxylic Acid, Coupling Reagent (e.g., DCC, HATU) | Peptide/Amide |
| Carboxyl Group | Esterification | Alcohol (e.g., MeOH), Acid Catalyst (e.g., H₂SO₄ or TMSCl) | Amino Ester |
Modifications for Probing Biological Systems
The unique structure of 2-Amino-6-heptenoic acid makes it an attractive scaffold for creating chemical probes to study biological systems. nih.gov The terminal alkene is a particularly valuable functional handle for bioorthogonal chemistry. It can be modified to introduce functionalities that are not naturally present in biological systems, allowing for highly specific labeling and tracking of molecules. researchgate.net
For example, the alkene can be converted into:
An azide (B81097) or alkyne: These groups are central to "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov By incorporating the modified amino acid into a peptide or protein, a fluorescent dye, affinity tag, or other reporter molecule bearing the complementary functional group can be specifically attached.
A stable isotope label: The double bond can be hydrogenated using deuterium (B1214612) gas to introduce a heavy isotope label for use in mass spectrometry-based proteomics or metabolomics.
A site for bioconjugation: Halogenated derivatives of the amino acid can serve as reactive handles for covalent modification of proteins, enabling the study of protein function and localization. thermofisher.commdpi.com
By derivatizing either the side-chain alkene or the primary amino/carboxyl groups, 2-Amino-6-heptenoic acid can be transformed into a customized tool for chemical biology, aiding in the investigation of complex biological processes. researchgate.net
Applications in Chemical Biology and Mechanistic Enzymology Research
Design and Synthesis of Enzyme Substrates and Inhibitors
The structural similarity of 2-amino-6-heptenoic acid to natural amino acids makes it an excellent scaffold for the design and synthesis of molecules that can interact with enzymes. These synthetic analogs can function as substrates, allowing researchers to study enzyme kinetics and reaction mechanisms, or as inhibitors, which are crucial for elucidating enzyme function and for therapeutic development.
Probes for Amino Acid Biosynthesis Pathways
Derivatives of 2-amino-6-heptenoic acid can be synthesized to serve as probes for investigating amino acid biosynthesis pathways. For instance, the introduction of an aminooxy group to create compounds like (S)-(+)-2-amino-6-(aminooxy)hexanoic acid provides a reactive handle for various bioconjugation reactions. researchgate.net These non-proteinogenic amino acids can be designed to intercept biosynthetic pathways or to be incorporated into peptides, allowing for the study of their formation and metabolism. researchgate.net The synthesis of such derivatives often involves starting from a protected amino acid, such as (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid, and proceeding through a multi-step synthesis to yield the desired aminooxy-functionalized product. researchgate.net
Table 1: Synthesis of Aminooxy-Functionalized Amino Acid Probe
| Starting Material | Key Reagents | Final Product |
|---|
Mechanistic Studies of Enzyme Active Sites
Analogs of 2-amino-6-heptenoic acid are instrumental in probing the active sites of enzymes. For example, 2-amino-6-boronohexanoic acid (ABH), a related compound, is a known inhibitor of human arginase I and arginase II. nih.gov Studies have shown that substitutions at the alpha-carbon of ABH are well-tolerated within the enzyme's active site. nih.gov This suggests that derivatives of 2-amino-6-heptenoic acid could be similarly modified to explore the steric and electronic requirements of an enzyme's active site. By systematically altering the structure of the inhibitor and measuring its effect on enzyme activity, researchers can map the interactions between the inhibitor and the amino acid residues in the active site, providing valuable insights into the enzyme's mechanism of action. nih.gov X-ray crystallography of enzyme-inhibitor complexes can further reveal the precise binding mode and rationalize the observed structure-activity relationships. nih.gov
Precursors for Chemical Probes and Tracers
The versatile chemical structure of 2-amino-6-heptenoic acid allows for its modification into various chemical probes and tracers for biological imaging and assays.
Synthesis of Radiolabeled Analogs for Imaging Research (e.g., PET precursors)
Radiolabeled amino acids are a significant class of tracers for Positron Emission Tomography (PET) imaging, particularly in oncology, due to their high uptake in tumor cells compared to normal tissue. nih.govnih.govsnmjournals.org While the direct radiolabeling of 2-amino-6-heptenoic acid has not been extensively reported, established methods for labeling other amino acids with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C) could be adapted. frontiersin.orgsnmjournals.org For instance, the synthesis of fluorinated amino acid analogs often involves the preparation of a suitable precursor, followed by a nucleophilic substitution reaction with [¹⁸F]fluoride. researchgate.net A potential strategy for synthesizing a radiolabeled analog of 2-amino-6-heptenoic acid could involve the synthesis of a precursor with a leaving group at a suitable position, which can then be displaced by a radionuclide. The development of such PET tracers would enable non-invasive, in vivo studies of amino acid transport and metabolism. nih.govunimelb.edu.au
Table 2: Common Radionuclides for PET Imaging of Amino Acids
| Radionuclide | Half-life | Common Precursors |
|---|---|---|
| Carbon-11 (¹¹C) | 20.4 minutes | [¹¹C]CO₂, [¹¹C]CH₃I |
Fluorescent Labeling Strategies
Fluorescently labeled amino acids are powerful tools for visualizing biological processes in real-time. nih.gov Various strategies exist for attaching fluorophores to amino acids. qyaobio.com Common fluorescent dyes used for this purpose include nitrobenzoxadiazole (NBD) and BODIPY derivatives. nih.govbiorxiv.orgresearchgate.net These dyes can be attached to the amino group of 2-amino-6-heptenoic acid. The resulting fluorescent amino acid can then be used to study its uptake, transport, and localization within cells and organisms. nih.gov For example, fluorescent D-amino acids (FDAAs) have been successfully used to visualize the biosynthesis of bacterial cell walls. A similar approach using a fluorescently labeled 2-amino-6-heptenoic acid derivative could provide insights into its metabolic fate and interactions with cellular components.
Biocatalytic Transformations Involving 2-Amino-6-heptenoic Acid Derivatives
Biocatalysis offers an environmentally friendly and highly selective approach to chemical synthesis. symeres.commdpi.com Enzymes can be used to perform a wide range of transformations on amino acid derivatives. For instance, aminotransferases can be employed for the stereoselective synthesis of chiral amino acids. mdpi.com Directed evolution and enzyme engineering techniques can further enhance the activity and substrate scope of these biocatalysts, enabling the synthesis of non-canonical amino acids. nih.govnih.gov While specific examples of biocatalytic transformations involving 2-amino-6-heptenoic acid derivatives are not widely documented, the principles of biocatalysis can be applied to this compound. For example, enzymes could be used to introduce new functional groups, alter the stereochemistry, or incorporate the amino acid into larger molecules, opening up avenues for the synthesis of novel bioactive compounds and materials. nih.gov
Chemoenzymatic Synthetic Routes
The synthesis of non-canonical amino acids such as 2-amino-6-heptenoic acid often employs chemoenzymatic strategies to achieve high purity and stereoselectivity. These methods combine the precision of enzymatic catalysis with the versatility of chemical reactions. A common approach involves the use of enzymes to introduce chirality, followed by chemical steps to complete the synthesis.
One illustrative chemoenzymatic route for a structurally similar unsaturated amino acid involves an initial enzymatic reduction of a corresponding α,β-unsaturated ketone. This step, often catalyzed by enoate reductases, establishes the stereochemistry. Subsequent enzymatic steps, such as transamination, can then introduce the amino group with high enantioselectivity. For instance, a one-pot chemoenzymatic process can be designed where an enzymatic transamination is coupled with a chemical reduction step to produce branched cyclic amino acids. nih.gov While a specific route for 2-amino-6-heptenoic acid is not extensively documented, analogous syntheses of allylic amines have been achieved using a two-step, one-pot system involving a carboxylate reductase followed by a reductive aminase. nih.gov
Key enzymes in these synthetic pathways include:
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, a crucial step in forming the chiral center of the amino acid. britannica.comwikipedia.org
Lipases: Often used for the kinetic resolution of racemic mixtures of amino acid precursors. nih.govresearchgate.net
Carboxylic Acid Reductases (CARs): These enzymes can reduce carboxylic acids to aldehydes, which can then be converted to amines. nih.gov
The general scheme for such a synthesis is presented below:
| Step | Reaction | Catalyst Type | Example Enzyme(s) |
| 1 | Asymmetric reduction or amination | Enzyme | Enoate Reductase, Transaminase |
| 2 | Functional group manipulation | Chemical | Standard organic synthesis reagents |
| 3 | Final product formation/deprotection | Chemical | Acid/base hydrolysis |
Enantioselective Transformations Catalyzed by Enzymes
Achieving enantiopure forms of 2-amino-6-heptenoic acid is critical for its application in biological systems. Enzymes, with their inherent stereoselectivity, are ideal catalysts for such transformations. Kinetic resolution, where one enantiomer of a racemic mixture is selectively transformed, is a widely used technique.
Lipases are particularly effective for the resolution of amino acid esters. nih.gov In a typical lipase-catalyzed resolution, the racemic ester of 2-amino-6-heptenoic acid would be subjected to hydrolysis. The enzyme would selectively hydrolyze one enantiomer (e.g., the L-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (e.g., the D-enantiomer) as the unreacted ester. These two products can then be separated. Lipases from Pseudomonas and Candida species have demonstrated high selectivity for a variety of amino acid esters. researchgate.net
Transaminases are also pivotal in the asymmetric synthesis of chiral amino acids from prochiral keto acids. nih.gov An ω-transaminase could potentially be used to convert a corresponding keto-heptenoic acid into 2-amino-6-heptenoic acid with high enantiomeric excess. The selection of the appropriate transaminase and amino donor is crucial for achieving high conversion and selectivity. mdpi.com
| Enzyme Class | Transformation Type | Substrate Example | Product Outcome |
| Lipase (B570770) | Kinetic Resolution | Racemic N-acyl-2-amino-6-heptenoic acid methyl ester | (S)-2-amino-6-heptenoic acid and (R)-N-acyl-2-amino-6-heptenoic acid methyl ester |
| Transaminase | Asymmetric Synthesis | 2-oxo-6-heptenoic acid | (S)- or (R)-2-amino-6-heptenoic acid |
Structure-Activity Relationship (SAR) Studies of Functional Analogs
To probe the interactions of 2-amino-6-heptenoic acid with biological targets, functional analogs are synthesized and their activities are compared. Alpha-methyl substitution and fluorination are two common modifications used in SAR studies.
Alpha-Methyl Substitution Effects
The introduction of a methyl group at the alpha-carbon of an amino acid can have profound effects on its conformational properties and biological activity. This modification restricts the conformational freedom of the peptide backbone, often inducing helical structures. nih.gov Alpha-methylation can also enhance metabolic stability by protecting the adjacent peptide bond from proteolytic cleavage. enamine.net
Effects of Alpha-Methyl Substitution:
| Property | Effect | Rationale |
| Conformational Flexibility | Decreased | Steric hindrance from the additional methyl group restricts bond rotation. |
| Proteolytic Stability | Increased | The α-methyl group can sterically hinder the approach of proteases. enamine.net |
| Secondary Structure Propensity | Increased Helicity | The restricted phi (φ) and psi (ψ) dihedral angles favor helical conformations. nih.gov |
| Biological Activity | Variable | Can either enhance or decrease activity depending on the specific target interaction. |
Fluorination Analogues in Chemical Biology
Fluorine is a unique element in medicinal chemistry and chemical biology due to its small size, high electronegativity, and the strength of the carbon-fluorine bond. researchgate.net The introduction of fluorine into amino acids can alter their electronic properties, hydrophobicity, and metabolic stability. rsc.org Fluorinated amino acids are also valuable as probes in ¹⁹F NMR studies to investigate protein structure and ligand binding, as fluorine has a distinct NMR signal with no background in biological systems. acs.orgresearchgate.net
Fluorinated analogs of 2-amino-6-heptenoic acid could be synthesized to serve as mechanistic probes for enzymes. For example, a fluorine atom placed near the double bond could influence its reactivity in enzyme-catalyzed reactions. Side-chain fluorinated amino acids have been used as mechanism-based inhibitors for several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. nih.gov Furthermore, fluorination can enhance the binding affinity of a ligand to its target protein through favorable intermolecular interactions. nih.gov
Applications of Fluorinated Amino Acid Analogs:
| Application | Description |
| Enzyme Probes | Fluorinated analogs can be used to study enzyme mechanisms and transition states due to the unique electronic properties of fluorine. researchgate.netnih.gov |
| ¹⁹F NMR Spectroscopy | The ¹⁹F nucleus provides a sensitive handle for NMR studies of protein conformation, dynamics, and ligand binding without interference from other biological signals. acs.org |
| Metabolic Stability | The strong C-F bond can block sites of metabolism, increasing the in vivo half-life of peptides containing fluorinated amino acids. |
| Modulation of Bioactivity | Fluorine substitution can alter the pKa of nearby functional groups and the overall electronic profile of the molecule, leading to changes in biological activity. |
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Analysis for Structural Elucidation (Beyond Basic Identification)
Spectroscopic methods are indispensable for probing the molecular structure at an atomic level. Advanced techniques provide detailed insights into connectivity, spatial arrangement, and the electronic environment of atoms within the molecule.
While one-dimensional (1D) NMR provides initial structural information, two-dimensional (2D) NMR experiments are essential for the complete structural assignment of 2-Amino-6-heptenoic Acid Hydrochloride. libretexts.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish covalent connectivity.
COSY would reveal proton-proton (¹H-¹H) coupling networks, confirming the contiguity of the heptene (B3026448) carbon backbone.
HSQC would correlate each proton to its directly attached carbon atom (¹H-¹³C), allowing for the unambiguous assignment of carbon signals.
HMBC would show correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons and confirming the placement of the carboxylic acid and the amino group at the C1 and C2 positions, respectively.
Solid-state NMR (ssNMR) offers powerful capabilities for analyzing the compound in its crystalline hydrochloride salt form, providing information that is inaccessible in solution. ox.ac.uknih.gov Techniques focusing on ¹⁵N, ¹³C, and ³⁵Cl nuclei can elucidate details of the crystal packing, hydrogen bonding network, and the local environment of the ammonium (B1175870) and chloride ions. nih.govnih.gov For stereochemical analysis, ssNMR can be used to distinguish between different crystalline forms of enantiomers or diastereomers by probing subtle differences in the chemical shifts and quadrupolar coupling constants that arise from their distinct packing arrangements in the solid state. nih.gov
| Proton (¹H) Position | Expected COSY Correlations (¹H) | Expected HSQC Correlation (¹³C) | Expected HMBC Correlations (¹³C) |
|---|---|---|---|
| H2 | H3 | C2 | C1 (COOH), C3, C4 |
| H3 | H2, H4 | C3 | C2, C4, C5 |
| H5 | H4, H6 | C5 | C4, C6, C7 |
| H6 | H5, H7 | C6 | C5, C7 |
| H7 | H6 | C7 | C5, C6 |
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically within 5 ppm). youtube.com For this compound, analysis would be performed on the protonated molecule, [C₇H₁₃NO₂ + H]⁺. The experimentally determined exact mass would be compared against the theoretically calculated mass. This precise measurement allows for the confident determination of the molecular formula, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions). nih.govthermofisher.com
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₃NO₂ |
| Protonated Species | [C₇H₁₄NO₂]⁺ |
| Theoretical Exact Mass | 144.10190 u |
| Hypothetical Experimental Mass | 144.10213 u |
| Mass Error | 1.6 ppm |
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. researchgate.net For this compound, these methods would confirm the presence of the key structural motifs.
Infrared Spectroscopy : The IR spectrum would be expected to show a strong, broad absorption for the N-H stretching of the ammonium group (NH₃⁺) around 3000-3200 cm⁻¹, overlapping with C-H stretches. A sharp, intense peak around 1700-1730 cm⁻¹ would correspond to the C=O stretch of the carboxylic acid. The C=C stretch of the terminal alkene would appear as a weaker band around 1640-1650 cm⁻¹.
Raman Spectroscopy : Raman spectroscopy would be particularly useful for observing the non-polar C=C double bond, which typically gives a strong signal around 1640-1650 cm⁻¹. researchgate.netnih.gov Symmetric vibrations, such as the C-C backbone stretches, would also be clearly visible. The combination of IR and Raman data provides a comprehensive vibrational fingerprint of the molecule. nih.govresearchgate.net
| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| -NH₃⁺ (Ammonium) | N-H Stretch | 3200 - 3000 (Broad) | Weak |
| -COOH (Carboxylic Acid) | C=O Stretch | 1730 - 1700 (Strong) | Moderate |
| -C=CH₂ (Alkene) | C=C Stretch | 1650 - 1640 (Weak-Moderate) | Strong |
| -C-H (Alkyl/Alkenyl) | C-H Stretch | 3100 - 2850 (Multiple) | Strong |
| -COOH (Carboxylic Acid) | O-H Stretch | 3300 - 2500 (Very Broad) | Weak |
Chromatographic Techniques for Purity and Stereochemical Assessment
Chromatography is essential for separating the target compound from impurities and for resolving stereoisomers. The combination of a separation technique with a detector provides quantitative information on purity and enantiomeric composition.
Since the C2 carbon of 2-Amino-6-heptenoic Acid is a stereocenter, the compound exists as a pair of enantiomers (R and S). Determining the enantiomeric excess (ee) is critical in many research contexts. Chiral HPLC is the standard method for this analysis. nih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different retention times. sigmaaldrich.com Common CSPs for amino acids include those based on macrocyclic glycopeptides (e.g., teicoplanin), Pirkle-type phases, or ligand-exchange columns. scas.co.jpchromatographytoday.com By integrating the peak areas of the two enantiomers, the enantiomeric excess can be precisely calculated.
| Enantiomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
|---|---|---|---|
| S-2-Amino-6-heptenoic Acid | 8.54 | 99.5 | 2.1 |
| R-2-Amino-6-heptenoic Acid | 9.78 | 0.5 | |
| Calculated Enantiomeric Excess (ee) | 99.0% |
Direct analysis of amino acids by Gas Chromatography (GC) is generally not feasible due to their high polarity and low volatility. thermofisher.com Therefore, a chemical derivatization step is required to convert the polar amine and carboxylic acid groups into less polar, more volatile moieties. oup.commdpi.com Common derivatization strategies include silylation, which converts active hydrogens to trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and esters, or a two-step esterification followed by acylation. creative-proteomics.comresearchgate.net
Once derivatized, the compound can be separated from other volatile components by GC and subsequently identified by mass spectrometry. oup.comacs.org The mass spectrometer provides a fragmentation pattern, or "fingerprint," that is characteristic of the derivatized molecule, allowing for confident identification and purity assessment.
| Parameter | Information |
|---|---|
| Derivative Type | N,O-bis(tert-butyldimethylsilyl) derivative |
| Hypothetical Retention Time | 12.3 minutes |
| Key Mass Fragments (m/z) | M-57 (loss of t-butyl), M-159 (loss of COOTBDMS) |
| Application | Purity assessment, identification in complex matrices |
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a fundamental and widely used analytical technique for monitoring the progress of chemical reactions involving this compound. crsubscription.com Its simplicity, speed, and low cost make it an invaluable tool in synthetic chemistry for qualitatively assessing the consumption of starting materials and the formation of products. nih.gov
In the context of synthesizing or modifying this compound, TLC is employed to track the conversion of reactants to products. The principle lies in the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent system). chemistryhall.com A small spot of the reaction mixture is applied to the baseline of the TLC plate. As the mobile phase ascends the plate via capillary action, components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase. chemistryhall.com
For a typical reaction, spots of the starting material, a co-spot (a mix of starting material and the reaction mixture), and the reaction mixture itself are analyzed side-by-side. The progress of the reaction is confirmed by the gradual disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product, which will have a different retention factor (Rf).
Given the polar nature of amino acids, specific solvent systems and visualization agents are required. chemistryhall.comnih.gov The amine and carboxylic acid groups make the compound highly polar, necessitating a polar eluent to achieve effective migration on the silica plate. A common visualization agent for amino acids is ninhydrin (B49086), which reacts with the primary amine group to produce a distinctive purple or brownish spot upon heating. crsubscription.comchemistryhall.com
Table 1: Representative TLC System for Monitoring Reactions of 2-Amino-6-heptenoic Acid
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | A mixture of n-butanol, glacial acetic acid, and water (e.g., 4:1:1 v/v/v) is often effective for separating polar amino acids. researchgate.net |
| Application | The reaction mixture is dissolved in a suitable solvent (e.g., methanol) and spotted on the TLC plate. |
| Development | The plate is placed in a sealed chamber containing the mobile phase and developed until the solvent front nears the top. |
| Visualization | The dried plate is sprayed with a ninhydrin solution and gently heated to reveal the amino acid-containing spots. crsubscription.com |
| Interpretation | The Rf value (ratio of the distance traveled by the spot to the distance traveled by the solvent front) of the product will differ from that of the starting materials. |
This method allows for rapid and efficient real-time analysis, guiding decisions on reaction times and purification strategies. thieme.de
X-ray Crystallography for Absolute Configuration and Solid-State Conformation of Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of its relative and absolute configuration. springernature.comnih.gov For chiral molecules like derivatives of 2-Amino-6-heptenoic Acid, this technique is indispensable for establishing the precise spatial arrangement of atoms, confirming the stereochemistry at the C-2 chiral center. thieme-connect.de
The process requires a high-quality single crystal of the target compound. In the case of amino acids, which can be zwitterionic and sometimes difficult to crystallize, forming a salt such as a hydrochloride can facilitate the growth of diffraction-quality crystals. researchgate.net The chloride ion also serves as a heavier atom that enhances anomalous scattering, which is crucial for the determination of the absolute configuration. researchgate.net
When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the beam, creating a unique diffraction pattern. nih.gov The positions and intensities of the diffracted spots are used to calculate an electron density map of the molecule. This map is then interpreted to build a 3D model of the molecular structure. nih.gov For determining absolute configuration, the anomalous dispersion effect is utilized. This phenomenon, which is more pronounced with heavier atoms and specific X-ray wavelengths, causes slight differences in the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l) that allow for the unambiguous assignment of the true enantiomeric form. researchgate.net
The analysis provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation in the solid state. This information is critical for understanding intermolecular interactions, such as hydrogen bonding networks involving the amine and carboxyl groups, which dictate the crystal packing. nih.gov
Table 2: Illustrative Crystallographic Data for a Hypothetical Derivative of this compound
| Parameter | Example Data | Significance |
|---|---|---|
| Chemical Formula | C7H14ClNO2 | Confirms the elemental composition of the crystallized molecule. |
| Crystal System | Orthorhombic | Describes the basic geometry of the unit cell. |
| Space Group | P212121 | Defines the symmetry elements within the unit cell; a non-centrosymmetric group is required for a chiral molecule. thieme-connect.de |
| Unit Cell Dimensions | a = 5.1 Å, b = 9.8 Å, c = 18.2 Å | Defines the size of the repeating unit in the crystal lattice. |
| Flack Parameter | 0.02(3) | A value close to zero confirms the correct absolute configuration has been determined. |
| Key Torsion Angle | N-C2-C3-C4 = 175° | Defines the conformation of the carbon backbone in the solid state. |
Computational Chemistry and Molecular Modeling for Conformational Analysis and Reactivity Prediction
Computational chemistry and molecular modeling serve as powerful tools to investigate the properties of this compound at a molecular level, offering insights that complement experimental data. acs.org These methods can predict the molecule's stable conformations, analyze its electronic structure, and forecast its chemical reactivity. acs.org
Conformational Analysis: The flexible seven-carbon chain of 2-Amino-6-heptenoic Acid allows it to adopt numerous conformations. Molecular mechanics (MM) and molecular dynamics (MD) simulations are used to explore the potential energy surface of the molecule and identify low-energy, stable conformers. nih.gov These simulations model the molecule as a collection of atoms connected by bonds, and they calculate the potential energy based on bond stretching, angle bending, and torsional strains, as well as non-bonded interactions. researchgate.net By simulating the molecule's movement over time, MD can reveal its dynamic behavior and preferred shapes in different environments, such as in a solvent. researchgate.net
Reactivity Prediction: Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), provide a more detailed electronic description and are used to predict chemical reactivity. mdpi.com These calculations can determine the distribution of electron density in the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Key parameters derived from QM calculations include:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO location indicates sites susceptible to electrophilic attack, while the LUMO location indicates sites prone to nucleophilic attack.
Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface, identifying sites for electrostatic interactions.
Calculated pKa Values: Computational methods can predict the acidity of the carboxylic acid and the basicity of the amine group, which are fundamental to the molecule's behavior in different pH environments. acs.org
Machine learning models are also emerging as a computationally efficient way to predict molecular properties and reactivity, trained on large datasets of known chemical reactions and properties. nih.govcmu.edu
Table 3: Application of Computational Methods to 2-Amino-6-heptenoic Acid
| Computational Method | Application | Predicted Information |
|---|---|---|
| Molecular Dynamics (MD) | Conformational search in solution | Preferred 3D structures, flexibility of the alkyl chain, solvent interactions. nih.gov |
| Density Functional Theory (DFT) | Reactivity analysis | HOMO/LUMO energy levels, electrostatic potential map, atomic charges. mdpi.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interaction | Binding mode and energy in an enzyme active site. acs.org |
| Machine Learning (ML) | Property Prediction | Prediction of physicochemical properties and potential biological activity based on molecular structure. cmu.edu |
These computational approaches are vital for designing experiments, interpreting results, and developing a deeper understanding of the chemical behavior of 2-Amino-6-heptenoic Acid and its derivatives.
An in-depth examination of this compound reveals its growing significance in the landscape of chemical biology and synthetic chemistry. This unnatural amino acid, with its terminal alkene moiety, serves as a versatile building block for advanced research. This article explores the future perspectives and emerging research directions centered on this compound, from novel synthesis methods to its application in creating sophisticated biological tools.
Future Perspectives and Emerging Research Directions
The unique structure of 2-Amino-6-heptenoic Acid Hydrochloride, particularly its terminal alkene group, positions it as a valuable tool in various scientific fields. Future research is poised to capitalize on this functional handle, leading to significant advancements in stereoselective synthesis, automated chemical platforms, protein engineering, and the development of novel biological probes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing 2-Amino-6-heptenoic Acid Hydrochloride with high purity?
- Methodological Answer : The synthesis typically involves protective strategies for the amino and carboxylic acid groups. For example, tert-butoxycarbonyl (Boc) protection of the amine group can prevent undesired side reactions during alkylation or oxidation steps. Subsequent deprotection under acidic conditions (e.g., HCl in dioxane) yields the hydrochloride salt. Purification via recrystallization or column chromatography (using silica gel and a polar solvent system) ensures high purity . Key intermediates should be characterized using NMR and mass spectrometry to confirm structural integrity.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the heptenoic acid backbone and the amino group. For example, the vinyl proton (CH=CH-) in the heptenoic chain appears as a multiplet between δ 5.2–5.8 ppm.
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30) at 1 mL/min flow rate. UV detection at 207 nm is suitable for quantifying purity and identifying impurities .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode can detect the molecular ion peak [M+H] at m/z corresponding to the molecular formula.
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the hydrochloride salt or oxidation of the double bond. Avoid prolonged exposure to moisture, as the compound may degrade into 6-aminoheptanoic acid or other byproducts. Conduct periodic stability testing via HPLC to monitor degradation .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
- Methodological Answer : Use chiral stationary phases (e.g., Chiralpak® IA or IB columns) with a mobile phase of hexane:isopropanol (90:10) containing 0.1% trifluoroacetic acid. Adjust the flow rate to 0.8 mL/min and monitor separation via polarimetric detection. Alternatively, synthesize diastereomeric derivatives (e.g., using Mosher’s acid chloride) and resolve via reverse-phase HPLC .
Q. What mechanistic insights can isotope labeling provide in studying the reactivity of this compound?
- Methodological Answer : Incorporate -labeled amino groups during synthesis to track metabolic or hydrolytic pathways. For example, incubate -labeled compound in buffer solutions (pH 4–9) at 37°C and analyze degradation products via LC-MS. Isotopic labeling can also clarify intramolecular cyclization mechanisms (e.g., formation of lactams) under acidic conditions .
Q. How can degradation products of this compound be identified under accelerated stability conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), UV light (254 nm), and oxidative stress (3% HO) for 7–14 days.
- Analysis : Use HPLC-MS with a C18 column and gradient elution (water:acetonitrile with 0.1% formic acid). Compare fragmentation patterns with reference standards to identify byproducts such as 6-aminoheptenoic acid (m/z 144.1) or oxidized derivatives .
Contradictions in Evidence
- Storage Recommendations : suggests room-temperature storage for similar amino acid hydrochlorides, while emphasizes refrigeration. Researchers should validate conditions via stability studies specific to this compound.
- Analytical Methods : uses phosphate buffer for HPLC, whereas recommends formic acid-based gradients. The choice depends on compound solubility and ionization efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
